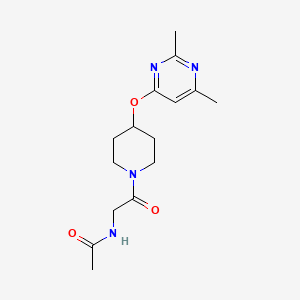

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Description

N-(2-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is an acetamide derivative featuring a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yl ether group. Acetamides are widely utilized in medicinal chemistry due to their versatility as intermediates and their ability to engage in hydrogen bonding, enhancing target binding . The compound’s structure combines a piperidine scaffold (a common motif in bioactive molecules for improving solubility and pharmacokinetics) with a dimethylpyrimidine moiety, which is frequently observed in kinase inhibitors and nucleic acid analogs.

Properties

IUPAC Name |

N-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-10-8-14(18-11(2)17-10)22-13-4-6-19(7-5-13)15(21)9-16-12(3)20/h8,13H,4-7,9H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBORYUCVIMRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a dimethylpyrimidine moiety linked to a piperidine ring and an acetamide group. The general structure can be represented as follows:

Synthesis Overview

The synthesis typically involves several steps:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions.

- Attachment of the Dimethylpyrimidine Group : This is achieved via nucleophilic substitution.

- Formation of the Acetamide Core : The final step involves coupling with an acetic acid derivative under basic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 400 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes like butyrylcholinesterase (BChE), which is crucial in neurodegenerative diseases like Alzheimer’s. Studies suggest that structural modifications can enhance its potency against BChE .

- Receptor Modulation : The dimethylpyrimidine moiety likely plays a crucial role in binding to active sites on target proteins, modulating their activity and leading to desired therapeutic effects.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating various compounds for antimicrobial properties, this compound was tested against multiple bacterial strains. Results indicated promising activity comparable to established antibiotics like ampicillin .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound in models of Alzheimer's disease. The compound demonstrated significant inhibition of BChE, suggesting its potential as a therapeutic agent for cognitive disorders .

Comparative Analysis

| Compound | Biological Activity | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | Antimicrobial | 50 - 400 | Enzyme Inhibition |

| Similar Pyrimidine Derivatives | Antibacterial | 100 - 300 | Receptor Modulation |

| BChE Inhibitors | Neuroprotective | <50 | Enzyme Inhibition |

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is primarily investigated for its potential as a pharmacologically active agent. Its structural components allow for interactions with specific receptors or enzymes, making it a candidate for drug development targeting various diseases.

Key Findings:

- Targeting Receptors : The compound has shown promise in modulating receptor activity, which can lead to therapeutic effects in conditions such as cancer and neurological disorders.

- Enzyme Inhibition : It has been studied for its ability to inhibit key enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.

Biological Studies

The compound is utilized in biological studies to understand its interaction with macromolecules such as proteins and nucleic acids.

Case Study Example:

In vitro studies have demonstrated that this compound binds effectively to target proteins involved in signal transduction pathways, suggesting its role in modulating cellular responses.

Materials Science

Research has also explored the use of this compound in developing novel materials with specific properties.

Applications:

- Conductive Polymers : The incorporation of the compound into polymer matrices has resulted in materials with enhanced electrical conductivity.

- Fluorescent Materials : Its unique structure contributes to fluorescence properties, making it suitable for applications in optoelectronics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide are compared below with analogous acetamide derivatives, focusing on key structural variations and inferred pharmacological implications.

Table 1: Structural and Functional Comparison

Key Observations

Piperidine vs. Sulfamoyl Linkers :

- The target compound’s ether-linked piperidine (vs. the sulfamoyl group in ) may confer better metabolic stability, as ethers are less prone to hydrolysis than sulfonamides. However, sulfamoyl groups often enhance target specificity in enzyme inhibitors (e.g., carbonic anhydrase) .

Pyrimidine Substitution Patterns :

- The 2,6-dimethylpyrimidine in the target compound (vs. unsubstituted pyrimidine in ) could sterically hinder off-target interactions while maintaining π-π stacking with aromatic residues in binding pockets.

Biological Activity :

- While the target compound lacks direct activity data, analogs like benzimidazole acetamides () highlight the importance of heterocyclic cores in dictating mechanisms (e.g., tubulin inhibition). The dimethylpyrimidine-oxy group may position the compound as a kinase or epigenetic regulator.

Research Findings and Implications

- Structural Advantages : The piperidine ring likely enhances solubility and blood-brain barrier penetration compared to purely aromatic analogs (e.g., benzimidazoles in ).

- Electronic Effects : The ether oxygen in the target compound (vs. sulfanyl in ) may reduce electron-withdrawing effects, altering binding affinity in redox-sensitive targets.

- Synthetic Feasibility : The compound’s modular structure allows for derivatization at the piperidine or pyrimidine positions, a strategy employed in PROTACs () for optimizing degradation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.